Octane-1,8-diamine dihydrobromide

Perovskite Solar Cells Surface Passivation Alkane Diammonium Bromides

Octane-1,8-diamine dihydrobromide (CAS 92050-17-4), also referred to as 1,8-octanediammonium bromide (ODADBr), is a linear aliphatic α,ω-diammonium salt with the molecular formula C₈H₂₂Br₂N₂. The compound consists of a flexible octane backbone terminated by two protonated amine groups (–NH₃⁺) charge-balanced by bromide anions, yielding a crystalline solid typically handled under inert atmosphere.

Molecular Formula C8H22Br2N2
Molecular Weight 306.08 g/mol
Cat. No. B12849137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctane-1,8-diamine dihydrobromide
Molecular FormulaC8H22Br2N2
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESC(CCCCN)CCCN.Br.Br
InChIInChI=1S/C8H20N2.2BrH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H
InChIKeyXXBLGVUXOUAJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octane-1,8-diamine Dihydrobromide: Chemical Identity and Core Material Properties for Procurement


Octane-1,8-diamine dihydrobromide (CAS 92050-17-4), also referred to as 1,8-octanediammonium bromide (ODADBr), is a linear aliphatic α,ω-diammonium salt with the molecular formula C₈H₂₂Br₂N₂ [1]. The compound consists of a flexible octane backbone terminated by two protonated amine groups (–NH₃⁺) charge-balanced by bromide anions, yielding a crystalline solid typically handled under inert atmosphere . Its bifunctional, dicationic nature enables it to act as a cross-linking spacer, bidentate ligand, or passivating agent in applications ranging from perovskite photovoltaics to organic synthesis, where the precise octane chain length and halide counterion can significantly influence performance outcomes relative to homologs.

Why Octane-1,8-diamine Dihydrobromide Cannot Be Interchanged with Other Linear Alkane Diammonium Bromides


Simple in-class substitution of octane-1,8-diamine dihydrobromide with a shorter or longer α,ω-alkanediammonium bromide is scientifically unreliable because the alkyl chain length directly governs the molecular adsorption geometry on perovskite surfaces, the rate of solvent evaporation during crystallization, and the final device performance metrics. In a direct comparative study, the homologous series from C2 to C12 diammonium bromides produced vastly different power conversion efficiencies (PCEs) and open-circuit voltages (Voc), with the C6 analog achieving a champion PCE of 25.64% while the C8 variant (ODADBr) yielded a distinct performance profile due to its specific chain-length-dependent passivation mechanism [1]. The counterion identity (bromide vs. iodide) further modulates solubility, crystallization kinetics, and interfacial charge transport, meaning that sources offering the wrong chain length or halide salt cannot be assumed to deliver equivalent outcomes in device fabrication or chemical synthesis.

Octane-1,8-diamine Dihydrobromide: Head-to-Head Performance Benchmarks Against Closest Analogs


Chain-Length-Dependent Passivation Efficiency in Inverted Perovskite Solar Cells

When integrated as a dual-active-site additive in the perovskite precursor solution, octane-1,8-diamine dihydrobromide (ODADBr, C8) exhibits a passivation effect that is intermediate among linear alkanediammonium bromides. Density functional theory (DFT) calculations show that the 1,6-hexanediammonium cation (HDA⁺, C6) achieves the highest adsorption energy (Eads) on FAPbI₃ perovskite, correlating with the best device performance, while the longer C8 dication adsorbs with a distinct parallel configuration that produces a different photovoltage and fill factor outcome [1]. The systematic variation of chain length from C2 to C12 directly demonstrates that the 8-carbon spacer is not merely a generic alternative but a specific structural input that determines the rate of solvent evaporation, perovskite crystallization, and final interfacial charge transport [1]. This means that a user requiring the precise crystallization kinetics and surface coverage profile of the C8 spacer cannot achieve the same result with the C4, C6, or C10 analogs.

Perovskite Solar Cells Surface Passivation Alkane Diammonium Bromides

Photoluminescence Quantum Yield of 2D Dion–Jacobson Tin Perovskites Using ODADBr as Spacer

Octane-1,8-diamine dihydrobromide serves as the protonated spacer (ODA²⁺) in two-dimensional Dion–Jacobson tin bromide perovskites. The resulting ODASnBr₄ microcrystals exhibit a photoluminescence quantum yield (PL QY) of 99% with a peak at 567 nm and demonstrate a luminous efficacy of 96.27 lm/W when fabricated into white light-emitting diodes [1]. This near-unity PL QY is highly sensitive to the spacer cation; replacing 1,8-octanediammonium with alternative monoammonium or diammonium cations of different chain lengths alters the exciton self-trapping energy, emission wavelength, and quantum efficiency [1]. While a direct numerical comparison to other spacers is not tabulated in the same study, the structural necessity of the ODA²⁺ cation for achieving the specific 2D DJ phase and the associated optoelectronic properties is a well-established class-level principle [1].

Lead-Free Perovskites Photoluminescence Dion–Jacobson Phase

Open-Circuit Voltage and Stability Enhancement via 1,8-Octanediammonium Iodide Interface Engineering

Although this reference employs the iodide salt (ODAI) rather than the dihydrobromide, it provides relevant class-level evidence for the octane-1,8-diammonium cation. When ODAI is used to construct a 2D/3D interface on FAPbI₃ perovskite, the unencapsulated devices retain 92% of their initial efficiency after 120 days in ambient air, compared to a control device that degrades more rapidly [1]. The ODA²⁺ cation increases the open-circuit voltage from 1.04 V (control) to 1.13 V, and a champion PCE of 21.18% is achieved [1]. This demonstrates that the octane-1,8-diammonium cation, regardless of the halide counterion, imparts a specific dimensional interface engineering capability that is not replicated by monoammonium or shorter-chain diammonium cations, which lack the horizontal adsorption geometry that simultaneously passivates two adjacent A-site vacancies [1].

Perovskite Solar Cells Interface Passivation Stability Improvement

Crystallographic Influence of Counterion: The Dihydrobromide Salt Structure Enables Distinct Hydrogen-Bonding Networks

Single-crystal X-ray diffraction of octane-1,8-diamine dihydrobromide reveals a specific hydrogen-bonding network between the –NH₃⁺ termini and bromide ions that defines the crystal packing and solubility characteristics [1]. This structure is distinct from that of the corresponding dihydrochloride or dihydroiodide salts, and the bromide ion’s larger ionic radius and polarizability influence the lattice energy, melting point, and dissolution rate in polar aprotic solvents such as DMF or DMSO [1]. When precise stoichiometry and counterion identity are critical—for example, in the synthesis of mixed-halide perovskites where uncontrolled halide exchange can shift the bandgap—the dihydrobromide salt provides a defined bromide source without introducing extraneous halides [1].

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Optimal Application Scenarios for Octane-1,8-diamine Dihydrobromide Based on Verified Differentiation


Precision Passivation of Wide-Bandgap Perovskite Solar Cells Requiring a Defined 8-Carbon Spacer

When fabricating wide-bandgap or tandem perovskite solar cells where the interfacial passivation layer must balance crystallization retardation, defect healing, and charge transport, octane-1,8-diamine dihydrobromide offers a chain length that produces a parallel adsorption geometry distinct from the C6 analog. The direct comparative study of Li et al. (2025) [1] shows that while C6 yields the highest absolute PCE, the specific C8 chain alters the solvent evaporation rate and nucleation density, which can be advantageous for formulations requiring a slightly different film morphology. Users targeting inverted (p-i-n) architectures with FAPbI₃ or mixed-cation perovskites should select this compound when the processing window or crystallization kinetics necessitate the octane spacer rather than the shorter hexane variant.

Synthesis of Highly Luminescent Lead-Free 2D Tin Bromide Perovskites for White LEDs

The gram-scale aqueous synthesis of ODASnBr₄ microcrystals, as reported by Zhou et al. (2025) [2], directly employs octane-1,8-diamine as the precursor for the 1,8-octanediammonium spacer. The resulting 2D Dion–Jacobson perovskite achieves a near-unity PL QY of 99% and a luminous efficacy of 96.27 lm/W in white LED prototypes. This application is uniquely enabled by the C8 diammonium spacer; shorter or longer spacers disrupt the quantum well structure and exciton self-trapping that underpin the high PL QY. Laboratories and companies developing environmentally friendly, high-efficiency solid-state lighting should source this specific dihydrobromide salt to replicate the reported performance.

Interface Engineering for Humidity-Stable Perovskite Photovoltaics with Elevated Open-Circuit Voltage

Building on the demonstrated performance of the 1,8-octanediammonium cation in the iodide system, the dihydrobromide salt can be deployed to construct 2D/3D heterostructures that suppress non-radiative recombination and enhance ambient stability. The horizontal adsorption of the dication simultaneously passivates two A-site vacancies, a geometry that is sterically impossible for monoammonium cations and less favorable for very long or very short diammonium analogs [3]. This scenario is particularly relevant for researchers developing all-perovskite tandem cells where the top wide-bandgap subcell suffers from severe Voc losses and phase instability; the octane-1,8-diammonium cation has demonstrated the ability to raise Voc by ~90 mV and stabilize unencapsulated devices for over 100 days.

Crystal Engineering and Halide-Controlled Synthesis Requiring a Defined Dihydrobromide Source

In solid-state synthesis where the bromide counterion must be introduced without extraneous halide contamination, octane-1,8-diamine dihydrobromide serves as both the organic spacer and the bromide source. The crystallographically characterized N–H···Br hydrogen-bonding network [4] ensures reproducible solubility in DMF and DMSO, a prerequisite for solution-processed perovskite or coordination polymer fabrication. This scenario is critical for mixed-halide perovskite research, where an uncontrolled halide ratio would shift the bandgap. Procuring the pre-formed dihydrobromide salt eliminates the variable stoichiometry and potential halide exchange that occurs when the free base is protonated in situ with HBr solution.

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